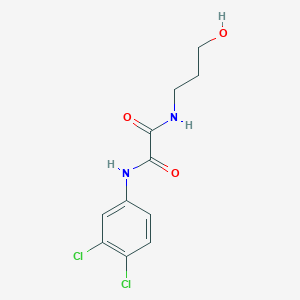
1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス(3-メチルフェニル)-2-(4-ニトロフェニル)イミダゾリジンは、イミダゾリジン類に属する合成有機化合物です。これらの化合物は、2つの窒素原子を含む5員環を特徴としています。
2. 製法
合成ルートと反応条件
1,3-ビス(3-メチルフェニル)-2-(4-ニトロフェニル)イミダゾリジンの合成は、一般的に適切なアニリン誘導体とホルムアルデヒド、およびニトロベンゼン誘導体を酸性または塩基性条件下で反応させることで行われます。反応は縮合機構を経て進行し、イミダゾリジン環が形成されます。
工業生産方法
このような化合物の工業生産方法は、収率と純度を最大化するために反応条件を最適化することが多く含まれます。これには、触媒の使用、制御された温度、および反応を促進する特定の溶媒が含まれる場合があります。
3. 化学反応解析
反応の種類
1,3-ビス(3-メチルフェニル)-2-(4-ニトロフェニル)イミダゾリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 特定の条件下では、ニトロフェニル基をアミノ基に還元することができます。
還元: 化合物は酸化して追加の官能基を導入することができます。
置換: 芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素または過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムまたは触媒水素化などの試薬を使用できます。
置換: 適切な条件下で、ハロゲン化剤または求核剤を使用できます。
主要生成物
これらの反応で生成される主要生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロフェニル基を還元すると、アニリン誘導体が生成される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的経路や相互作用の研究における潜在的な用途があります。
医学: 医薬品化合物の前駆体として役立ちます。
産業: ポリマーやコーティングの開発など、材料科学における応用があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of appropriate aniline derivatives with formaldehyde and a nitrobenzene derivative under acidic or basic conditions. The reaction may proceed through a condensation mechanism, forming the imidazolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
1,3-Bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group may yield aniline derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Applications in materials science, such as the development of polymers or coatings.
作用機序
1,3-ビス(3-メチルフェニル)-2-(4-ニトロフェニル)イミダゾリジンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に相互作用し、さまざまな経路に影響を与える可能性があります。ニトロフェニル基の存在は、電子豊富な部位との潜在的な相互作用を示唆しています。
6. 類似の化合物との比較
類似の化合物
1,3-ジフェニルイミダゾリジン: ニトロフェニル基がなく、反応性と用途が異なります。
1,3-ビス(4-メチルフェニル)イミダゾリジン: 構造は似ていますが、置換パターンが異なり、性質に影響を与えます。
類似化合物との比較
Similar Compounds
1,3-Diphenylimidazolidine: Lacks the nitrophenyl group, leading to different reactivity and applications.
1,3-Bis(4-methylphenyl)imidazolidine: Similar structure but different substitution pattern, affecting its properties.
特性
分子式 |
C23H23N3O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
1,3-bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine |
InChI |
InChI=1S/C23H23N3O2/c1-17-5-3-7-21(15-17)24-13-14-25(22-8-4-6-18(2)16-22)23(24)19-9-11-20(12-10-19)26(27)28/h3-12,15-16,23H,13-14H2,1-2H3 |
InChIキー |
NKNVDKCGBBZOKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112796.png)
![Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)](/img/structure/B11112799.png)
![ethyl 5-carbamoyl-2-[(N-cyclohexyl-N-methylglycyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11112805.png)
![2-Oxo-2-phenylethyl 4-[(naphthalen-2-ylsulfanyl)methyl]benzoate](/img/structure/B11112813.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B11112823.png)
![ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11112825.png)
![4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11112826.png)
![1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone](/img/structure/B11112828.png)

![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
![1-(9H-carbazol-9-yl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11112845.png)
![1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]](/img/structure/B11112856.png)


